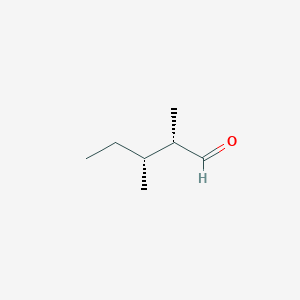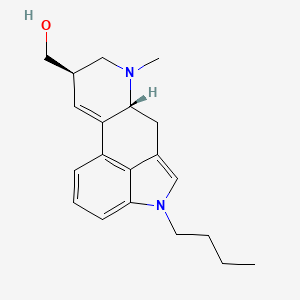
4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo-benzimidazole core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction typically requires a base such as sodium methoxide (MeONa) in butanol (BuOH) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrrolo-benzimidazole core are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. As a CDK4 inhibitor, it may interfere with the cell cycle, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy as a tyrosine kinase inhibitor and CDK4 inhibitor.
Uniqueness
4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
174657-52-4 |
|---|---|
Molecular Formula |
C27H35Br2N3 |
Molecular Weight |
561.4 g/mol |
IUPAC Name |
2-tert-butyl-3-phenyl-4-(2-piperidin-1-ylethyl)pyrrolo[1,2-a]benzimidazole;dihydrobromide |
InChI |
InChI=1S/C27H33N3.2BrH/c1-27(2,3)22-20-30-24-15-9-8-14-23(24)29(19-18-28-16-10-5-11-17-28)26(30)25(22)21-12-6-4-7-13-21;;/h4,6-9,12-15,20H,5,10-11,16-19H2,1-3H3;2*1H |
InChI Key |
HHIOIZKFEAHPEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C3=CC=CC=C3N(C2=C1C4=CC=CC=C4)CCN5CCCCC5.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



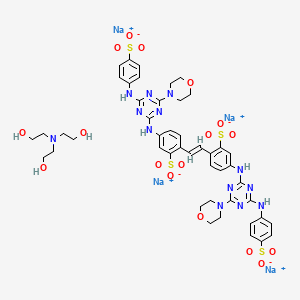
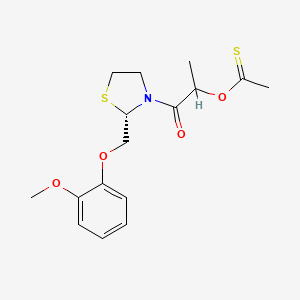
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
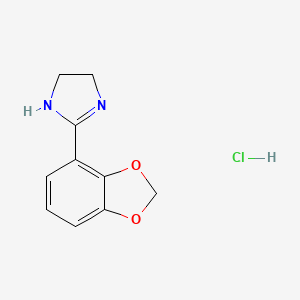
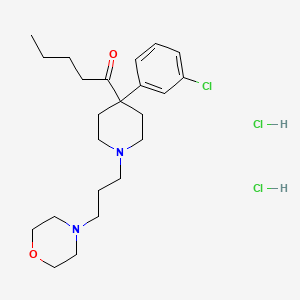
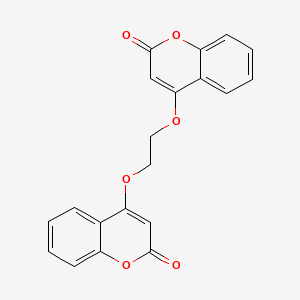
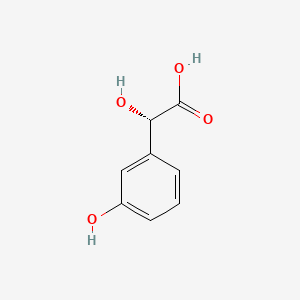
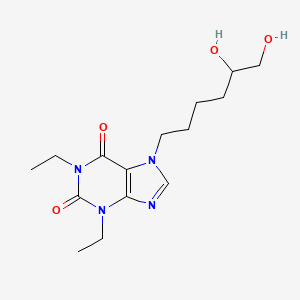
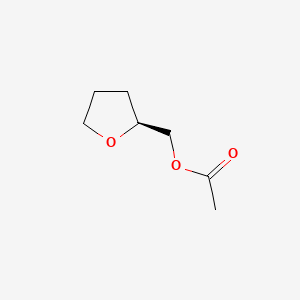

![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)
